4-Ethoxyphenylacetic acid

Descripción general

Descripción

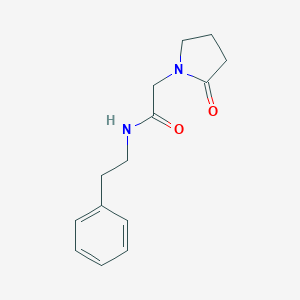

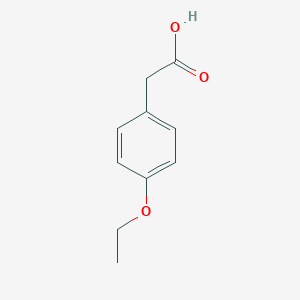

4-Ethoxyphenylacetic acid is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as Benzeneacetic acid, 4-ethoxy-, and p-Ethoxyphenylacetic acid .

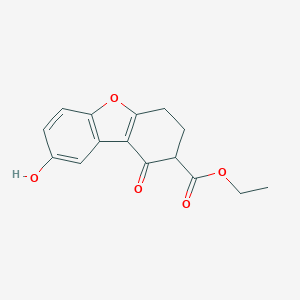

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring (C6H4) with an ethoxy group (C2H5O) and an acetic acid group (CH2CO2H) attached . The InChI string representation of its structure isInChI=1S/C10H12O3/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) . Physical and Chemical Properties Analysis

This compound has a molecular weight of 180.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 4 . The exact mass is 180.078644241 g/mol .Aplicaciones Científicas De Investigación

Synthesis Techniques : 4-Ethoxyphenylacetic acid is synthesized from 4-hydroxyphenylacetic acid using Williamson etherization reaction. Optimum synthesis conditions include using ethyl bromide or diethyl sulfate as etherization reagents (Sun Na-bo, 2006).

Biomedical Analysis : It is involved in the quantitative determination of monoamine metabolites in human lumbar cerebrospinal fluid, indicating its relevance in neurological studies (A. Krstulović et al., 1982).

Microbial Degradation : 4-Hydroxyphenylacetic acid 3-hydroxylase, key in degrading aromatic amines, is studied in Pseudomonas putida, highlighting the enzyme's role in microbial degradation pathways (S. G. Raju et al., 1988).

Therapeutic Applications : 4-Hydroxyphenylacetic acid shows potential in treating pulmonary diseases and lung injuries, as seen in its effect on seawater aspiration-induced lung injury in rats (Zhong-yang Liu et al., 2014).

Antimicrobial Properties : 4-Hydroxyphenylacetic acid exhibits antibacterial effects against Listeria monocytogenes by causing cell membrane damage and decreasing virulence factor expression (YujiaLiu et al., 2021).

Metabolic Engineering : Engineering of Escherichia coli for improved production of 4-hydroxyphenylacetic acid involves ATP and NADPH cofactor optimization using CRISPRi technology, indicating its importance in biochemical production (Yu-Ping Shen et al., 2021).

Safety and Hazards

While specific safety and hazard information for 4-Ethoxyphenylacetic acid is not available from the search results, it’s generally advisable to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, avoiding ingestion and inhalation, and working in a well-ventilated area .

Mecanismo De Acción

Target of Action

4-Ethoxyphenylacetic acid is a type of organic compound . More research is needed to identify its primary targets and their roles.

Mode of Action

It’s known that it’s used as an intermediate for pharmaceuticals and other organic synthesis .

Biochemical Pathways

It’s known that phenylacetic acid derivatives can play a role in the catabolism of aromatic compounds . More research is needed to understand the specific pathways affected by this compound and their downstream effects.

Result of Action

It’s known that it has been found to inhibit the germination of cress and lettuce seeds . More research is needed to understand the full range of its effects.

Análisis Bioquímico

Biochemical Properties

It has been found to have an auxin-like effect on plant growth, specifically in the process of hypocotyl elongation and adventitious root formation . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in plant growth and development .

Cellular Effects

4-Ethoxyphenylacetic acid has been shown to enhance auxin flow by blocking PIN endocytosis and reorientation . This suggests that it may have a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it enhances auxin flow by blocking PIN endocytosis and reorientation . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVWZNFSMIFGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063648 | |

| Record name | Benzeneacetic acid, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4919-33-9 | |

| Record name | 4-Ethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4919-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinstatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Ethoxyphenylacetic acid synthesized?

A2: this compound can be synthesized from 4-hydroxyphenylacetic acid through a Williamson etherification reaction. [] This involves reacting 4-hydroxyphenylacetic acid with an alkylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base. The specific reaction conditions, including molar ratios, temperature, and reaction time, can influence the yield of this compound.

Q2: What is the role of this compound in the synthesis of cycloprothrin?

A3: While not directly synthesized in the described process, Ethyl-2-(p-ethoxyphenyl) propenoate, a key intermediate in cycloprothrin synthesis, utilizes this compound as a precursor. [] The synthesis involves a two-step reaction: Friedel-Crafts reaction followed by Wittig G reaction. The overall yield of this process is approximately 63.8%. This synthetic route highlights the importance of this compound in the production of cycloprothrin, a safer alternative to highly toxic pesticides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)

![N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide](/img/structure/B186908.png)

![Naphtho[2,3-h]quinoline-7,12-dione](/img/structure/B186909.png)